Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate
Overview
Description
Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate is a useful research compound. Its molecular formula is C11H11NO7 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies
- Conformational Properties : Research into the conformational properties of ortho-substituted diphenyl ethers indicates that certain compounds, including methyl 4-methoxy-3-nitrobenzoate, adopt specific conformations. This is relevant for understanding the structural dynamics of related molecules (Chandler, Smith, & Moir, 1964).
Chemical Reactions and Synthesis
Solvolysis Studies : The solvolysis rates of related compounds such as 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate provide insights into the influence of methoxy groups in chemical reactions, relevant for understanding the behavior of methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate in similar contexts (Jursic, Ladika, & Sunko, 1986).
Synthesis of Analogues : The synthesis of N-(Amino-methoxybenzoyl) melamines, using similar compounds, reveals potential pathways for creating derivatives of this compound, which could be valuable in various chemical applications (Kitajima, Kadoya, Maeda, & Oshima, 1970).
Photostabilization and Solubility
Photostabilizer Research : Studies on compounds like methyl 2-methoxybenzoate, related to this compound, provide insights into their roles as photostabilizers, particularly in generating and quenching singlet molecular oxygen, which is essential in the degradation of photoprotected materials (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Solubility Modelling : Understanding the solubility of related nitrobenzoic acids in various solvents is crucial for applications in pharmaceutical and chemical industries. This research can guide the solubility considerations for this compound (Hart et al., 2015).
Antitumor and Antimicrobial Properties
- Biomedical Research : Compounds structurally related to this compound, such as derivatives of griseofulvin, have shown moderate antitumor and antimicrobial activity. This suggests potential biomedical applications for the chemical under study (Xia et al., 2011).
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJTLAPMLAEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589530 | |
Record name | Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83785-14-2 | |
Record name | Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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